
1,3-Bis(bromomethyl)-5-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(bromomethyl)-5-fluorobenzene is an organic compound with the molecular formula C8H7Br2F It is a derivative of benzene, where two bromomethyl groups and one fluorine atom are substituted at the 1, 3, and 5 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(bromomethyl)-5-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 1,3-dimethyl-5-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under mild conditions, with the bromine reacting with the methyl groups to form bromomethyl groups.
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in an inert solvent such as carbon tetrachloride (CCl4) under reflux conditions. The NBS selectively brominates the methyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using similar methods as described above. The choice of brominating agent and reaction conditions may vary depending on the desired yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3-Bis(bromomethyl)-5-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl groups are highly reactive towards nucleophiles, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction of the bromomethyl groups can yield the corresponding methyl groups. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl-substituted derivatives.
科学研究应用
1,3-Bis(bromomethyl)-5-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules. Its reactivity towards nucleophiles makes it useful in the preparation of various functionalized compounds.
Materials Science: The compound is used in the synthesis of polymers and advanced materials. Its incorporation into polymer backbones can impart unique properties such as enhanced thermal stability and chemical resistance.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a valuable compound in drug discovery.
Chemical Biology: The compound is used in the development of molecular probes and imaging agents. Its fluorine atom can be exploited for labeling and tracking biological molecules.
作用机制
The mechanism of action of 1,3-bis(bromomethyl)-5-fluorobenzene primarily involves its reactivity towards nucleophiles. The bromomethyl groups act as electrophilic centers, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various synthetic transformations, where the compound serves as a key intermediate.
In biological systems, the compound’s mechanism of action may involve interactions with nucleophilic amino acid residues in proteins or enzymes. These interactions can lead to the formation of covalent adducts, potentially modulating the activity of the target proteins.
相似化合物的比较
1,3-Bis(bromomethyl)-5-fluorobenzene can be compared with other similar compounds, such as:
1,3-Bis(bromomethyl)benzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1,3-Bis(chloromethyl)-5-fluorobenzene:
1,3-Bis(trifluoromethyl)-5-bromobenzene: Contains trifluoromethyl groups instead of bromomethyl groups, imparting distinct electronic and steric effects.
The presence of the fluorine atom in this compound enhances its reactivity and potential applications compared to its non-fluorinated analogs. The fluorine atom can also influence the compound’s physicochemical properties, such as lipophilicity and metabolic stability.
属性
CAS 编号 |
19254-80-9 |
|---|---|
分子式 |
C8H7Br2F |
分子量 |
281.95 g/mol |
IUPAC 名称 |
1,3-bis(bromomethyl)-5-fluorobenzene |
InChI |
InChI=1S/C8H7Br2F/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2 |
InChI 键 |
SGUJZFAHPSRHRT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1CBr)F)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


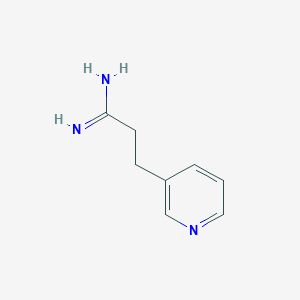

![1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12441965.png)
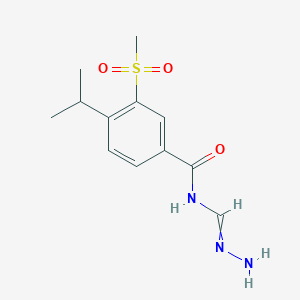

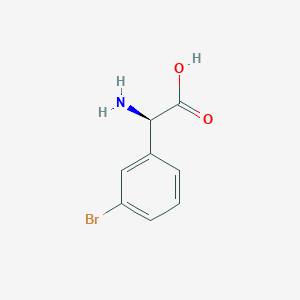

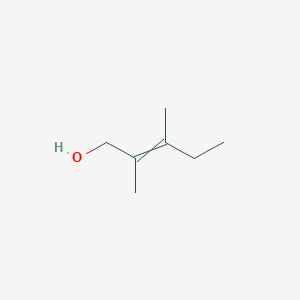
![2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole](/img/structure/B12442002.png)
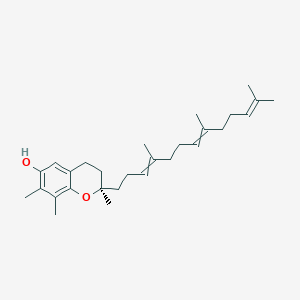
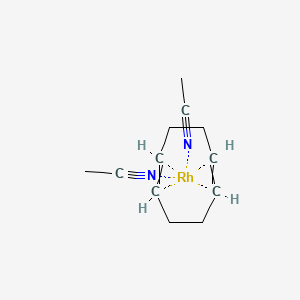

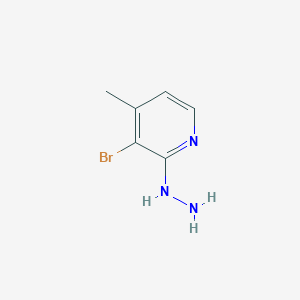
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid](/img/structure/B12442042.png)
